molecular formula C19H26Cl2N2O B13343829 3,5-Dichloro-N-((3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl)methyl)benzamide

3,5-Dichloro-N-((3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl)methyl)benzamide

Cat. No.: B13343829
M. Wt: 369.3 g/mol
InChI Key: GSJIGYLGKSBYBC-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-((3-(3,3-dimethylbutyl)-3-azabicyclo[310]hexan-6-yl)methyl)benzamide is a complex organic compound characterized by its unique bicyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-N-((3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions. Starting from a suitable precursor, such as a substituted cyclohexane, the bicyclic structure is formed using reagents like sodium hydride and solvents like tetrahydrofuran.

    Introduction of the Azabicyclo Group: The azabicyclo group is introduced via a nucleophilic substitution reaction. This step often requires the use of strong bases and high temperatures to ensure complete conversion.

    Chlorination: The chlorination of the benzamide ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to avoid over-chlorination.

    Final Coupling: The final step involves coupling the chlorinated benzamide with the bicyclic core. This is typically done using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-((3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl)methyl)benzamide undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chlorinated benzamide ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted benzamides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

3,5-Dichloro-N-((3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules, which can provide insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-N-((3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorobenzamide: A simpler analog lacking the bicyclic structure.

    N-(3-(3,3-Dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl)methyl)benzamide: Similar structure but without the chlorination on the benzamide ring.

Uniqueness

3,5-Dichloro-N-((3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl)methyl)benzamide is unique due to its combination of a chlorinated benzamide ring and a complex bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H26Cl2N2O

Molecular Weight

369.3 g/mol

IUPAC Name

3,5-dichloro-N-[[3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide

InChI

InChI=1S/C19H26Cl2N2O/c1-19(2,3)4-5-23-10-16-15(17(16)11-23)9-22-18(24)12-6-13(20)8-14(21)7-12/h6-8,15-17H,4-5,9-11H2,1-3H3,(H,22,24)

InChI Key

GSJIGYLGKSBYBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCN1CC2C(C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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